molecular formula C19H28ClN5O5 B8022603 Terazosin hydrochloride dihydrate

Terazosin hydrochloride dihydrate

Cat. No.: B8022603
M. Wt: 441.9 g/mol
InChI Key: MWYNOTLRCUQCKD-UHFFFAOYSA-N
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Description

Terazosin hydrochloride dihydrate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an alpha-1 adrenergic receptor antagonist, which makes it useful in the treatment of conditions such as hypertension and benign prostatic hyperplasia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terazosin hydrochloride dihydrate involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the quinazoline ring.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines and piperazines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, it is studied for its interactions with alpha-1 adrenergic receptors. This makes it a valuable tool in pharmacological research, particularly in understanding receptor-ligand interactions.

Medicine

Medically, it is used in the treatment of hypertension and benign prostatic hyperplasia due to its ability to relax smooth muscle tissue.

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals. Its synthesis and reactions are studied to improve production methods and develop new drugs .

Mechanism of Action

The compound exerts its effects by selectively blocking alpha-1 adrenergic receptors. This inhibition prevents the usual action of norepinephrine on these receptors, leading to vasodilation and reduced blood pressure. The molecular targets include the alpha-1 receptors on vascular smooth muscle cells, and the pathways involved include the inhibition of the phosphatidylinositol-calcium second messenger system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Terazosin hydrochloride dihydrate is unique due to its specific binding affinity and selectivity for alpha-1 adrenergic receptors. Its structure allows for modifications that can enhance its pharmacological properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNOTLRCUQCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70024-40-7
Record name Terazosin monohydrochloride dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70024-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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